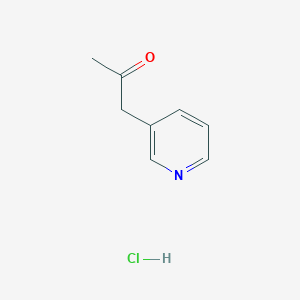
1-(Pyridin-3-yl)propan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Pyridin-3-yl)propan-2-one hydrochloride” is a chemical compound with the empirical formula C8H9NO . It is a solid in form . The compound is also known as "1-pyridin-2-yl-propan-2-one" .
Synthesis Analysis
The synthesis of “1-(Pyridin-3-yl)propan-2-one” can be achieved by reacting 3-pyridinecarboxamide with ethyl acetate under alkaline conditions . The reaction is carried out at room temperature in a sodium sulfate acetate buffer . After the reaction is complete, the product is purified through distillation and crystallization .Molecular Structure Analysis
The molecular structure of “1-(Pyridin-3-yl)propan-2-one” can be represented by the SMILES stringCC(=O)Cc1ccccn1 . The InChI representation of the molecule is 1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 . Physical And Chemical Properties Analysis
The compound “1-(Pyridin-3-yl)propan-2-one” has a molecular weight of 135.16 . It is a solid in form . The compound’s density is 1.034 g/cm3 . The boiling point is 211.7ºC at 760mmHg . The flash point is 86.2ºC .科学的研究の応用
Medicinal Chemistry
1-(Pyridin-3-yl)propan-2-one hydrochloride: is utilized in medicinal chemistry for the synthesis of various pharmacologically active molecules. Its pyridine moiety is a common structural component in many drugs, contributing to binding affinity and specificity towards biological targets. The compound’s ability to act as a versatile intermediate allows for the creation of derivatives with potential antibacterial, anti-inflammatory, and antitumor properties .
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block. Its reactivity enables the formation of complex organic structures, which are essential in the development of new synthetic routes. It’s particularly useful in cross-coupling reactions, where it can form carbon-nitrogen bonds, a staple in organic compound synthesis .
Chemical Research
Researchers employ 1-(Pyridin-3-yl)propan-2-one hydrochloride in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its structural complexity allows for the exploration of novel chemical transformations, which can lead to advancements in the synthesis of complex organic molecules .
Industrial Processes
In industrial processes, this compound’s derivatives are explored for their utility as catalysts or as intermediates in the large-scale synthesis of materials and chemicals. Its stability under various conditions makes it suitable for industrial applications where robustness is required .
Analytical Chemistry
Analytical chemists use 1-(Pyridin-3-yl)propan-2-one hydrochloride as a standard or reagent in chromatography and spectroscopy. Its distinct chemical properties enable it to serve as a reference compound for calibrating instruments and validating analytical methods .
Environmental Science
The compound’s derivatives are studied for their environmental impact, particularly in the degradation of pollutants. Its role in environmental science is crucial for understanding how chemical compounds interact with ecosystems and for developing methods to mitigate environmental damage .
Biochemistry
In biochemistry, 1-(Pyridin-3-yl)propan-2-one hydrochloride is used to probe enzymatic reactions and cellular processes. It can act as an inhibitor or activator of certain biochemical pathways, providing insights into the molecular mechanisms of life .
Pharmaceuticals
Pharmaceutical applications include the use of 1-(Pyridin-3-yl)propan-2-one hydrochloride in the development of new drug formulations. Its physicochemical properties are advantageous in improving the solubility, stability, and bioavailability of active pharmaceutical ingredients .
Safety and Hazards
作用機序
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the system . More research is needed to fully understand the interaction between the compound and its targets.
Biochemical Pathways
The compound is widely used in organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitutions .
Pharmacokinetics
The compound is known to be soluble in most organic solvents, such as ethanol, ether, and dimethylformamide , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Pyridin-3-yl)propan-2-one hydrochloride. The compound is a combustible substance and should be stored in a cool, well-ventilated place, away from fire and high temperatures . During handling, appropriate protective equipment should be worn to avoid skin and eye contact and inhalation of vapors .
特性
IUPAC Name |
1-pyridin-3-ylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-7(10)5-8-3-2-4-9-6-8;/h2-4,6H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCBHJHQYPNYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624110 |
Source


|
| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)propan-2-one hydrochloride | |
CAS RN |
69966-56-9 |
Source


|
| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)




